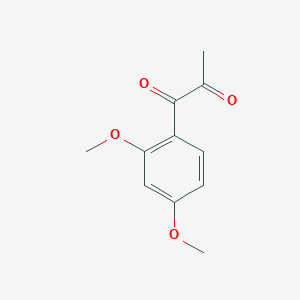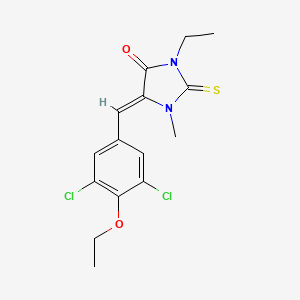![molecular formula C23H14Cl2O5 B4817634 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4817634.png)
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one
Descripción general
Descripción
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one, also known as GW501516, is a synthetic drug that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to a class of drugs known as PPARδ agonists, which have been shown to have a range of effects on the body, including improvements in cardiovascular health, metabolism, and endurance.
Mecanismo De Acción
The mechanism of action of 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one is complex and not fully understood, but it is believed to involve the activation of PPARδ receptors in the body. These receptors play a key role in regulating a variety of metabolic and physiological processes, including lipid metabolism, glucose uptake, and inflammation. By activating these receptors, 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one may help to improve these processes and lead to a range of beneficial effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one are still being studied, but some of the most well-established effects include improvements in lipid metabolism, glucose uptake, and mitochondrial function. These effects may be mediated by the activation of PPARδ receptors, which are known to play a key role in these processes. Other potential effects of 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one may include improvements in cardiovascular health, endurance, and muscle growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one in lab experiments is its ability to activate PPARδ receptors in a selective and specific manner. This allows researchers to study the effects of PPARδ activation on a variety of physiological processes, without the confounding effects of other compounds or pathways. However, one limitation of using 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one in lab experiments is the potential for off-target effects or toxicity, which can be difficult to predict and control.
Direcciones Futuras
There are many potential future directions for research on 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one, including investigations into its effects on specific metabolic disorders, such as obesity and diabetes. Other areas of research may focus on its potential applications in sports performance and endurance, as well as its effects on aging and longevity. As more is learned about the mechanism of action and physiological effects of 6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one, it is likely that new and exciting applications for this compound will continue to emerge.
Aplicaciones Científicas De Investigación
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenyl-2H-chromen-2-one has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One area of research that has received significant attention is its effects on metabolism and energy balance, with some studies suggesting that it may be useful in treating obesity and related metabolic disorders. Other studies have investigated its potential applications in cardiovascular health, with some evidence suggesting that it may help to improve cholesterol levels and reduce the risk of heart disease.
Propiedades
IUPAC Name |
6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2O5/c24-17-9-22-21(28-12-29-22)6-14(17)11-27-20-10-19-16(7-18(20)25)15(8-23(26)30-19)13-4-2-1-3-5-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFRLKSCAWGIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-butoxyphenyl)sulfonyl]morpholine](/img/structure/B4817564.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4817571.png)
![2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4817576.png)
![2-(4-chlorophenyl)-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4817584.png)
![methyl 3-chloro-6-({[2-(4-methylbenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4817594.png)
![3-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4817596.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4817599.png)
![N-methyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4817612.png)

![(4-bromo-2-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4817621.png)


![6-cyclopropyl-1-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4817642.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4817644.png)